molecular formula C19H18FNO4 B2986083 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid CAS No. 1690528-34-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid

Cat. No.: B2986083
CAS No.: 1690528-34-7
M. Wt: 343.354
InChI Key: AUWZDDFQQXJWBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (NC (CC) (CC)C (O)=O)OCC (C1=C2C=CC=C1)C3=C2C=CC=C3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. Further properties such as boiling point, density, and others are not specified in the search results.

Scientific Research Applications

Synthesis and Homologation Applications

  • The compound is used in the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, offering a high yield and simple process (Ellmerer-Müller et al., 1998).
  • It is instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, useful in solid-phase syntheses of β-peptides, achieved via a diastereoselective amidomethylation process (Šebesta & Seebach, 2003).

Solid-Phase Synthesis and Peptide Bond Protection

  • The compound is utilized in solid-phase synthesis, specifically for creating oligomers derived from amide-linked neuraminic acid analogues (Gregar & Gervay-Hague, 2004).
  • It serves as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).

Applications in Material Science and Nanotechnology

  • The compound is key in the formation of self-assembled structures from Fmoc modified aliphatic amino acids, contributing to the design of novel architectures in material science (Gour et al., 2021).
  • It is used in the development of enzyme-activated surfactants for carbon nanotube dispersion, facilitating on-demand creation of homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Synthesis of Amino Acids and Derivatives

  • The compound plays a role in the efficient synthesis of 3-amino-4-fluorobutanoic acid, a GABA transaminase inactivator, highlighting its importance in medicinal chemistry (Mathew et al., 1985).
  • It is used in the synthesis of complex head-to-side-chain cyclodepsipeptides, demonstrating its versatility in the creation of structurally diverse and biologically active compounds (Pelay-Gimeno et al., 2016).

Safety and Hazards

When prolonged or frequently repeated contact may occur, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes according to EN 374, AS/NZS 2161.10.1 or national equivalent) is recommended .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWZDDFQQXJWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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